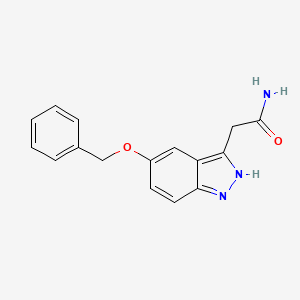

1H-Indazole-3-acetamide, 5-(phenylmethoxy)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-吲唑-3-乙酰胺,5-(苯甲氧基)- 是一种属于吲唑家族的杂环化合物。 吲唑衍生物由于其多样的生物活性,包括抗癌、抗炎和抗菌特性,受到了广泛关注 。该化合物的独特结构使其成为合成化学家和各科学领域研究人员宝贵的目标。

准备方法

1H-吲唑-3-乙酰胺,5-(苯甲氧基)- 的合成通常涉及几个步骤,包括吲唑核的形成和随后的官能化。 一种常用的方法是使用 Cu2O 作为催化剂对邻卤芳基-N-甲苯磺酰腙进行环化 。 另一种方法包括使用叔丁基亚硝酸盐的银催化硝化-环化反应 。 工业生产方法通常采用金属催化反应,因为它们效率高,收率高 .

化学反应分析

1H-吲唑-3-乙酰胺,5-(苯甲氧基)- 经历各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化。

还原: 还原反应可以在钯催化剂存在下使用氢气进行。

科学研究应用

1H-吲唑-3-乙酰胺,5-(苯甲氧基)- 具有广泛的科学研究应用:

化学: 它被用作合成更复杂分子的构件。

生物学: 该化合物已显示出作为磷酸肌醇3-激酶 δ 抑制剂的潜力,使其成为治疗呼吸道疾病的候选药物.

作用机制

1H-吲唑-3-乙酰胺,5-(苯甲氧基)- 的作用机制涉及其与特定分子靶点的相互作用。 例如,它可以与酪氨酸激酶的铰链区结合,抑制其活性 。 这种抑制会导致癌细胞凋亡的诱导以及参与细胞增殖和存活的信号通路的破坏 .

相似化合物的比较

1H-吲唑-3-乙酰胺,5-(苯甲氧基)- 可以与其他吲唑衍生物进行比较,例如:

1H-吲唑-3-胺: 以其抗癌活性和与酪氨酸激酶结合的能力而闻名.

吲哚衍生物: 这些化合物也表现出多种生物活性,包括抗病毒、抗炎和抗癌特性.

1H-吲唑-3-乙酰胺,5-(苯甲氧基)- 的独特之处在于其特定的官能团,这些官能团赋予了其独特的生物活性和合成多功能性。

生物活性

1H-Indazole-3-acetamide, 5-(phenylmethoxy)- is a synthetic compound belonging to the indazole family, characterized by its unique structural features that include an indazole core, an acetamide group, and a phenylmethoxy substituent. This combination is believed to contribute to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H16N2O2

- Molecular Weight : Approximately 281.31 g/mol

- Structure : The compound features a bicyclic structure typical of indazoles, which enhances its interaction with biological targets.

Anticancer Activity

Research indicates that 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- exhibits significant anticancer properties. Similar compounds have been evaluated for their inhibitory effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 5.15 | Inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway |

| A549 (Lung) | Not specified | Induces apoptosis |

| PC-3 (Prostate) | Not specified | Potential inhibition of cell proliferation |

| Hep-G2 (Liver) | Not specified | Induction of cell cycle arrest |

In a study focused on indazole derivatives, compound 6o , structurally similar to 1H-Indazole-3-acetamide, 5-(phenylmethoxy)-, showed promising results against K562 cells with an IC50 value of 5.15 µM while exhibiting selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .

The mechanisms through which this compound exerts its anticancer effects involve:

- Apoptosis Induction : By targeting apoptosis-regulating proteins such as Bcl2.

- Cell Cycle Modulation : Interference with cell cycle progression has been noted, particularly in hepatoma cells.

- Inhibition of Kinases : The structural characteristics allow for interactions with various kinases involved in cancer signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- can be compared with other indazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Indazole-3-carboxamide | Contains carboxamide instead of acetamide | Anticancer activity |

| Indazole-3-carboxylic acid | Lacks phenylmethoxy group | Limited receptor interaction |

| 5-(Phenylmethoxy)-indazole | Similar core but different substituents | Potential anti-inflammatory effects |

This table highlights that the unique combination of acetamide and phenylmethoxy groups in 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- may enhance its solubility and bioavailability compared to other derivatives.

Case Studies

Several studies have documented the biological effects of related compounds:

- A study on a series of indazole derivatives demonstrated significant anticancer activity against various human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions at the C-5 position greatly influenced biological efficacy .

- Another investigation highlighted the potential for these compounds to inhibit angiogenesis and alter cancer cell signaling pathways, further supporting their use as therapeutic agents in oncology .

属性

CAS 编号 |

101285-03-4 |

|---|---|

分子式 |

C16H15N3O2 |

分子量 |

281.31 g/mol |

IUPAC 名称 |

2-(5-phenylmethoxy-2H-indazol-3-yl)acetamide |

InChI |

InChI=1S/C16H15N3O2/c17-16(20)9-15-13-8-12(6-7-14(13)18-19-15)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,20)(H,18,19) |

InChI 键 |

OYPXPLXQOYEMCW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)CC(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。